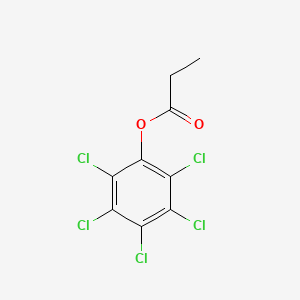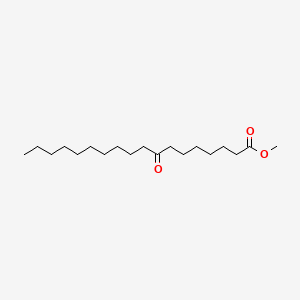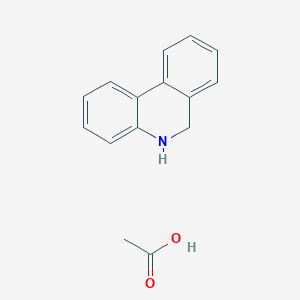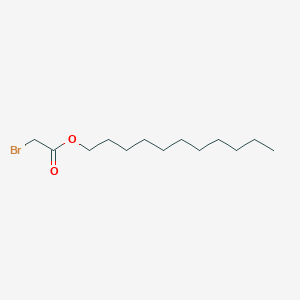
Undecyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl bromoacetate is an organic compound with the molecular formula C13H25BrO2. It is an ester formed from the reaction of undecanol and bromoacetic acid. This compound is known for its use in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl bromoacetate can be synthesized through the esterification of undecanol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where undecanol and bromoacetic acid are combined in the presence of a catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Undecyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form undecanol and bromoacetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide is used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted undecyl derivatives.
Hydrolysis: The products are undecanol and bromoacetic acid.
Reduction: The product is undecanol.
Scientific Research Applications
Undecyl bromoacetate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Due to its reactivity, it is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of undecyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophiles. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of an undecyl group.
Methyl bromoacetate: Contains a methyl group instead of an undecyl group.
Bromoacetic acid: The parent acid from which undecyl bromoacetate is derived.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain bromoacetates. This makes it suitable for applications where longer hydrophobic chains are required, such as in the synthesis of surfactants and hydrophobic coatings.
Properties
CAS No. |
5458-28-6 |
|---|---|
Molecular Formula |
C13H25BrO2 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
undecyl 2-bromoacetate |
InChI |
InChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3 |
InChI Key |
ZKYYTXGLBLLRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


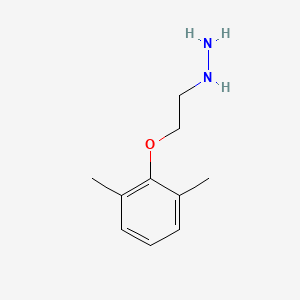

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
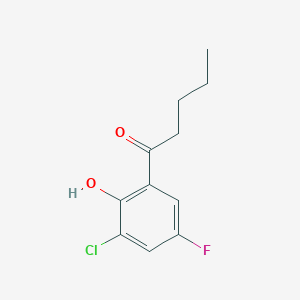
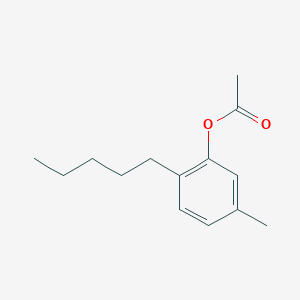
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
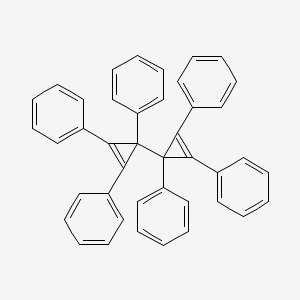

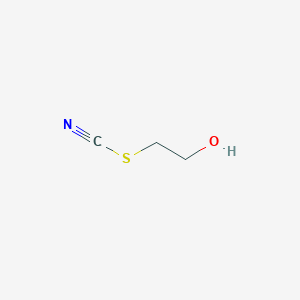
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
